Bienvenue dans la boutique en ligne BenchChem!

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Stable Isotope Labeling Internal Standard Synthesis LC-MS/MS Quantification

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide (CAS 222412-73-9), also designated as (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide, is a penta-deuterated synthetic intermediate in the atorvastatin class. The compound carries five deuterium atoms on the benzylidene phenyl ring, yielding a molecular formula of C₁₉H₁₄D₅NO₂ and a molecular weight of 298.39 g/mol.

Molecular Formula C19H19NO2
Molecular Weight 298.4 g/mol
CAS No. 222412-73-9
Cat. No. B016956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide
CAS222412-73-9
Synonyms4-Methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)pentanamide; 
Molecular FormulaC19H19NO2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D
InChIKeySMUFHBOCNIUNPT-GWERVYABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide (CAS 222412-73-9): Deuterated Atorvastatin Intermediate for Stable Isotope-Labeled Internal Standard Synthesis


N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide (CAS 222412-73-9), also designated as (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide, is a penta-deuterated synthetic intermediate in the atorvastatin class [1]. The compound carries five deuterium atoms on the benzylidene phenyl ring, yielding a molecular formula of C₁₉H₁₄D₅NO₂ and a molecular weight of 298.39 g/mol . It serves as the immediate labeled precursor for the preparation of Atorvastatin-d5 Sodium Salt, the deuterated internal standard widely employed in LC-MS/MS bioanalytical methods for atorvastatin and its metabolites in human plasma and serum [2].

Why Unlabeled or Alternative Isotopic Atorvastatin Intermediates Cannot Replace N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide in Quantitative Bioanalytical Workflows


The unlabeled analog 2-Benzylidene isobutyryl acetanilide (CAS 125971-57-5, MW 293.36) lacks the +5 Da mass shift conferred by the penta-deuterated phenyl ring, rendering it unsuitable as a precursor for stable isotope-labeled internal standard (SIL-IS) synthesis . Without this mass increment, the resulting atorvastatin product would co-elute with endogenous analyte ions in LC-MS/MS, failing to compensate for matrix effects and ionization variability that SIL-IS corrects [1]. Alternative isotopic labels (¹³C₈ or ¹³C₇,¹⁵N) require distinct synthetic routes, different starting materials, and separate method re-validation, precluding simple drop-in substitution [2]. The specific deuteration pattern of this intermediate—five aromatic deuterons on the benzylidene moiety—ensures metabolic stability and avoids the deuterium–hydrogen back-exchange observed with labile aliphatic deuteration sites, a critical property that generic non-deuterated or differently labeled intermediates do not replicate .

Quantitative Differentiation Evidence for N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide Versus Closest Analogs


Mass Shift of +5 Da Enables Unambiguous MS Discrimination from Unlabeled Analog

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide provides a +5.03 Da mass shift relative to its unlabeled analog 2-Benzylidene isobutyryl acetanilide (CAS 125971-57-5), a difference sufficient to eliminate isotopic cross-talk in triple-quadrupole MS selected reaction monitoring (SRM) channels . The unlabeled analog has a monoisotopic mass of 293.36 Da, while the d5-labeled target compound has a mass of 298.39 Da. This mass increment is carried through to the final Atorvastatin-d5 Sodium Salt internal standard, ensuring baseline chromatographic co-elution with the analyte while maintaining complete mass spectrometric separation for quantifier ion selection .

Stable Isotope Labeling Internal Standard Synthesis LC-MS/MS Quantification

Isotopic Purity ≥98% Ensures Negligible Unlabeled Carry-Through in Downstream SIL-IS Synthesis

The target compound is supplied with a certified chemical purity of ≥98% (HPLC) and includes deuterium incorporation at five aromatic positions . In contrast, the unlabeled analog (CAS 125971-57-5) contains 0% deuterium at natural abundance (~0.015% D). Any unlabeled species present in the deuterated intermediate would propagate to the final Atorvastatin-d5 internal standard, generating a background signal at the analyte SRM channel. The ≥98% purity specification ensures that unlabeled carry-through is ≤2%, corresponding to a background contribution of ≤0.04 ng/mL at the typical lower limit of quantitation (LLOQ) of 0.5 ng/mL for atorvastatin in human serum [1].

Isotopic Enrichment Deuterium Incorporation Internal Standard Quality

Aromatic Deuteration Site Confers Superior Metabolic and Chemical Stability Versus Aliphatic Deuterated Analogs

The five deuterium atoms in N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide are located exclusively on the benzylidene aromatic ring (positions 2,3,4,5,6), as confirmed by the IUPAC name and InChI key . Aromatic C-D bonds exhibit negligible hydrogen-deuterium exchange under physiological pH (1.5–8.0) and typical LC mobile phase conditions (pH 2–8), whereas aliphatic deuteration at α-carbonyl or benzylic positions can undergo base-catalyzed exchange with protic solvents [1]. This site-specific stability ensures that the +5 Da mass shift of the intermediate—and consequently the final Atorvastatin-d5 internal standard—remains invariant throughout synthesis, storage, sample preparation, and chromatographic separation.

Deuterium Exchange Stability Aromatic Deuteration Internal Standard Robustness

Defined Synthetic Route to Atorvastatin-d5 Sodium Salt Confirmed by Published SIL-IS Synthesis Protocols

This deuterated intermediate is explicitly identified as the labeled precursor for Atorvastatin-d5 Sodium Salt, the internal standard used in validated LC-MS/MS methods for atorvastatin quantification [1]. The published synthesis of d5-atorvastatin and its metabolites proceeds via d5-aniline and d5-benzaldehyde, directly implicating intermediates with the benzylidene-d5 substructure [2]. In the landmark Jemal et al. (1999) method, deuterium-labeled analogs served as internal standards for six analytes (atorvastatin acid/lactone, 2-hydroxy- and 4-hydroxy-atorvastatin acid/lactone), achieving an LLOQ of 0.5 ng/mL with intra- and inter-day CV ≤15% across the calibration range of 0.5–200 ng/mL [3]. The target intermediate provides the necessary deuterated benzylidene building block to replicate this validated SIL-IS synthesis.

Synthetic Intermediate Atorvastatin-d5 Internal Standard Preparation

Procurement-Relevant Application Scenarios for N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide (CAS 222412-73-9)


Synthesis of Atorvastatin-d5 Sodium Salt Internal Standard for GLP-Compliant Bioequivalence Studies

In regulated bioequivalence trials requiring atorvastatin quantification in human plasma, the FDA and EMA guidance documents specify the use of stable isotope-labeled internal standards to correct for matrix effects. This intermediate enables the synthesis of Atorvastatin-d5 Sodium Salt following the published route of Chen et al. (2000), providing an internal standard with a +5 Da mass shift and co-elution properties identical to the analyte [1]. The validated method achieves an LLOQ of 0.5 ng/mL with precision (CV) and accuracy (bias) within ±15%, meeting international bioanalytical method validation guidelines [2].

Preparation of Deuterated Atorvastatin Metabolite Standards for Metabolic Pathway Elucidation

The same deuterated intermediate can serve as a common precursor for synthesizing d5-labeled 2-hydroxy-atorvastatin and 4-hydroxy-atorvastatin metabolites when used in conjunction with d5-benzaldehyde, as described in the Chen et al. (2000) synthesis protocol [1]. This enables laboratories to prepare a matched set of six deuterated internal standards (atorvastatin acid, atorvastatin lactone, 2-hydroxy-atorvastatin acid/lactone, 4-hydroxy-atorvastatin acid/lactone) from a single deuterated starting material, streamlining procurement and reducing the cost of multi-analyte panels [2].

Quality Control Release Testing of Deuterated Atorvastatin Drug Substance Using Isotopic Purity Assessment

For manufacturers of deuterated atorvastatin APIs or reference standards, this intermediate provides a chemically defined, high-purity (≥98%) building block with fully characterized deuteration pattern (penta-deuterated aromatic ring) [1]. The aromatic deuteration site ensures long-term storage stability (2–8°C) without deuterium loss, enabling its use as a system suitability standard for isotopic purity assessment by NMR or high-resolution MS throughout the shelf life of the final deuterated product [2].

Quote Request

Request a Quote for N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.